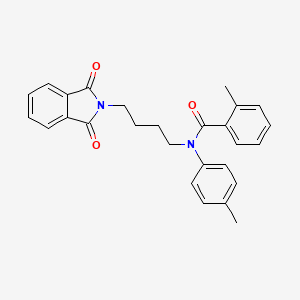
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is a benzamide derivative with potential applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid chlorides with amines. For instance, a related compound, 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, was synthesized by condensing 1,8-naphthalimide connected to benzoic acid chloride with 3-amino pyridine . Similarly, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of a related compound was determined using IR, UV-Visible, 1H and 13C NMR measurements, and X-ray crystallography . Another compound's structure was elucidated based on elemental analysis, X-ray crystallography, and spectroscopic techniques . These methods would be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Benzamide derivatives can exhibit various chemical reactions depending on their functional groups. The related compounds discussed in the papers show luminescent properties and form nano-aggregates with enhanced emission in certain solvents . They also display mechanochromic properties and multi-stimuli response . The antibacterial activity of benzamide derivatives has also been reported . These properties suggest that this compound could potentially exhibit similar reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical properties such as melting points and vibrational frequencies of benzamide derivatives can be determined through techniques like FTIR analysis and melting point determination . The chemical shifts in NMR spectroscopy provide insights into the electronic environment of the protons in the molecule . The presence of internal hydrogen bonding can influence the rigidity of the molecule, as seen in the crystal structure studies . These techniques would be essential in determining the physical and chemical properties of this compound.
科学的研究の応用
Antibacterial and Antifungal Activities
Compounds structurally similar to N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide have been synthesized and shown promising antibacterial and antifungal activities. These compounds have been evaluated for their antimicrobial properties, indicating potential applications in addressing microbial infections (Patel & Dhameliya, 2010).
Corrosion Inhibition
Compounds with a similar structure have been studied for their corrosion inhibiting activities. Specifically, derivatives of this compound have shown potential as corrosion inhibitors for mild steel in acidic media. The synthesized compounds exhibit properties that could make them suitable for applications in material preservation and maintenance (Aouine et al., 2011).
Polymer Synthesis and Properties
There is significant research into the synthesis of polymers incorporating structural elements similar to this compound. These polymers exhibit interesting optical properties and solubility characteristics, making them of interest for various high-tech applications. For instance, polymers with pendent groups of 4-nitro-1,3-dioxoisoindolin-2-yl have been synthesized and characterized, showcasing their potential in advanced material sciences (Faghihi et al., 2010).
HIV Integrase Inhibition
Research has also explored the potential of structurally related compounds in inhibiting HIV-1 Integrase. Some derivatives have demonstrated significant inhibition of strand transfer by HIV-1 integrase, highlighting their potential in antiviral drug development (Wadhwa et al., 2019).
Antiepileptic Activity
Certain derivatives of this compound have been synthesized and evaluated for their antiepileptic activities. Some of these compounds have shown promising results, indicating their potential in developing new treatments for epilepsy (Asadollahi et al., 2019).
特性
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19-13-15-21(16-14-19)28(25(30)22-10-4-3-9-20(22)2)17-7-8-18-29-26(31)23-11-5-6-12-24(23)27(29)32/h3-6,9-16H,7-8,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWOAALJJDKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)
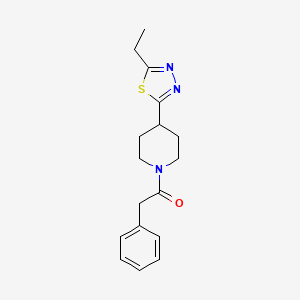
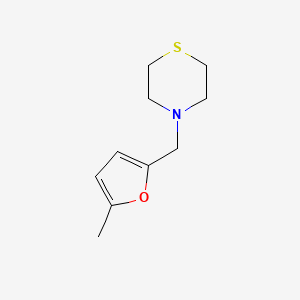
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)


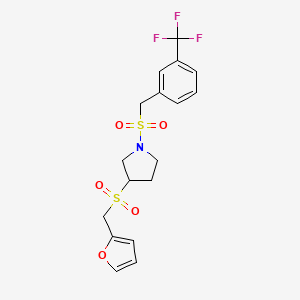
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)
![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)
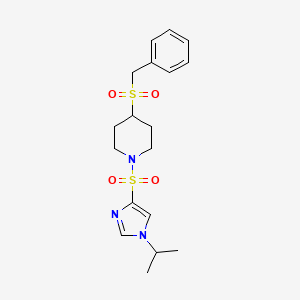
![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)